molecular formula C6H14ClNO3 B13490753 2-Amino-3-hydroxyhexanoic acid hydrochloride

2-Amino-3-hydroxyhexanoic acid hydrochloride

Cat. No.: B13490753
M. Wt: 183.63 g/mol
InChI Key: UOGZZGINUDGXSA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

2-amino-3-hydroxyhexanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-2-3-4(8)5(7)6(9)10;/h4-5,8H,2-3,7H2,1H3,(H,9,10);1H

InChI Key

UOGZZGINUDGXSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(=O)O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxyhexanoic acid hydrochloride typically involves the conversion of precursor compounds through a series of chemical reactions. One common method involves the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester, followed by reaction with hydroxylamine under basic conditions to form the hydroxamic acid. This intermediate is then oxidized to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxyhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Acid chlorides, anhydrides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-Amino-3-hydroxyhexanoic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including enzyme inhibition and metabolic regulation.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxyhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit aminopeptidases, affecting protein metabolism and signal transduction pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2R,3S)-2-Amino-3-hydroxyhexanoic acid hydrochloride
  • CAS Number : 59286-25-8
  • Molecular Formula: C₆H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol (calculated)

Physical Properties :

  • Appearance : Solid .
  • Melting Point : Decomposes above 153°C .

Hazard Profile (GHS Classification) :

  • Acute Oral Toxicity : Category 4 (H302) .
  • Skin Irritation : Category 2 (H315) .
  • Eye Irritation : Category 2A (H319) .
  • Respiratory Irritation : Category 3 (H335) .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Hydrochloride-Modified Amino Acids and Derivatives

Compound Name CAS Molecular Formula MW (g/mol) Physical Properties Applications Hazards
2-Amino-3-hydroxyhexanoic acid hydrochloride 59286-25-8 C₆H₁₄ClNO₃ 195.64 Solid; decomposes >153°C Laboratory synthesis H302, H315, H319, H335
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride 1909305-59-4 C₇H₁₄ClNO₃ 195.64 Crystalline solid; purity ≥95% Pharmaceutical, agrochemical, and material science Data not available
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride 55720-26-8 C₆H₁₂N₂O₃·HCl 196.63 Powder Plant cell culture bioreagent Data not available
Methyl 6-aminohexanoate hydrochloride 1926-80-3 C₇H₁₄ClNO₂ 179.65 Ester derivative; hygroscopic Intermediate in organic synthesis Data not available
6-Amino-3-ethylphenol hydrochloride 149861-22-3 C₈H₁₂ClNO 173.64 Phenolic derivative Industrial applications (specifics not detailed) Data not available

Key Structural and Functional Differences

2-Amino-2-(oxan-3-yl)acetic acid hydrochloride: Shorter acetic acid backbone with a tetrahydropyran (oxan) ring, introducing steric hindrance and lipophilicity . Methyl 6-aminohexanoate hydrochloride: Esterification of the carboxylic acid group reduces polarity, increasing solubility in organic solvents .

Functional Groups: The butenoic acid derivative (CAS 55720-26-8) contains a conjugated double bond and aminoethoxy group, enabling unique reactivity in plant cell regulation .

Applications: The oxan-3-yl derivative is highlighted for versatility in drug discovery and agrochemicals due to its hybrid polar-lipophilic structure .

Biological Activity

2-Amino-3-hydroxyhexanoic acid hydrochloride, also known as 6-hydroxynorleucine, is a non-proteinogenic amino acid with significant biological activity and applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in organic synthesis and a subject of interest in biochemical research.

  • Molecular Formula : C6H13NO3
  • CAS Number : 10148-69-3
  • Structure : The compound features an amino group at the second carbon and a hydroxyl group at the third carbon of a hexanoic acid backbone.

Biological Mechanisms

The biological activity of this compound primarily involves its interaction with enzymes and metabolic pathways:

  • Enzyme Interactions : It acts as a substrate for enzymes such as L-asparaginase from Erwinia chrysanthemi, influencing catalytic processes crucial for amino acid metabolism.
  • Metabolic Pathways : The compound is involved in various metabolic pathways, facilitating biochemical reactions essential for cellular functions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Potential : Studies suggest that derivatives of 2-amino-3-hydroxyhexanoic acid may exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress .
  • Enzyme Inhibition : The compound has been utilized in studies to explore its potential as an enzyme inhibitor, impacting various biochemical pathways.
  • Therapeutic Applications : Its role as a precursor in drug synthesis highlights its potential therapeutic applications, particularly in metabolic disorders.

Case Studies

  • Enzymatic Cascade Reactions : A study demonstrated the use of 2-amino-3-hydroxyhexanoic acid in enzymatic cascade reactions to produce enantiomerically pure compounds. This method showcased the compound's utility in synthesizing complex organic molecules through biocatalysis .
  • Antioxidant Activity Assessment : Research on seagrass metabolites indicated that compounds similar to 2-amino-3-hydroxyhexanoic acid exhibited significant antioxidant activity, suggesting potential applications in reducing oxidative damage in biological systems .

Comparative Analysis

The following table summarizes the distinct properties and activities of 2-amino-3-hydroxyhexanoic acid compared to related compounds:

CompoundBiological ActivityApplications
2-Amino-3-hydroxyhexanoic acidAntioxidant, enzyme inhibitionDrug synthesis, metabolic studies
3-MethylglutamateNeurotransmitter roleNeuropharmacology
β-MethylphenylalanineProtein synthesisBiochemical research

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